3-[4-(Ethylthio)phenyl]-3-pentanol
Description
3-[4-(Ethylthio)phenyl]-3-pentanol is a tertiary alcohol featuring a 4-(ethylthio)phenyl substituent at the 3-position of a pentanol backbone. This compound is structurally distinct due to the combination of a branched alcohol and an aromatic thioether, which could confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-(4-ethylsulfanylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-4-13(14,5-2)11-7-9-12(10-8-11)15-6-3/h7-10,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQTUUJNYZRHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)SCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethylthio)phenyl]-3-pentanol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, followed by a reduction step to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 3-[4-(Ethylthio)phenyl]-3-pentanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethylthio)phenyl]-3-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(Ethylthio)phenyl]-3-pentanone.
Reduction: Formation of 3-[4-(Ethylthio)phenyl]pentane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[4-(Ethylthio)phenyl]-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Ethylthio)phenyl]-3-pentanol involves its interaction with specific molecular targets and pathways. The ethylthio group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- 4-(Methylthio)phenyl Derivatives: Replacing the ethylthio group with a methylthio (–SCH₃) reduces lipophilicity (lower logP). For example, 2-(Ethylthio)phenol (logP ≈ 2.1) is more hydrophobic than its methylthio counterpart, 2-(Methylthio)phenol (logP ≈ 1.8). This trend suggests that 3-[4-(Ethylthio)phenyl]-3-pentanol would exhibit greater membrane permeability compared to methylthio analogs.
Positional Isomerism :
Para-substituted derivatives (e.g., 4-(Ethylthio)phenyl groups) generally exhibit higher symmetry and lower steric hindrance than ortho- or meta-substituted analogs. This could enhance crystallinity and thermal stability in the target compound relative to positional isomers .
Alcohol Backbone Modifications
- 3-Ethyl-3-pentanol: The absence of the 4-(ethylthio)phenyl group in 3-ethyl-3-pentanol simplifies the structure, reducing molecular weight (MW = 130.23 g/mol) compared to the target compound (estimated MW ≈ 240 g/mol). The tertiary alcohol in both compounds may undergo similar dehydration reactions under acidic conditions .
- 3-Ethyl-2,4-pentanedione: This diketone derivative lacks the hydroxyl group but shares a branched pentane backbone.
Thioether-Containing Pesticides and Pharmaceuticals
- Tycor (4-amino-6-tert-butyl-3-(ethylthio)-1,2,4-triazin-5(4H)-one): Though part of a triazinone scaffold, Tycor’s ethylthio group contributes to herbicidal activity by inhibiting photosynthesis.
- CEP-1347: A complex indolocarbazole derivative with bis(ethylthio)methyl groups. Its neuroprotective properties suggest that ethylthio groups may enhance blood-brain barrier penetration, a property that could be extrapolated to 3-[4-(Ethylthio)phenyl]-3-pentanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
